![molecular formula C17H19NOS2 B4972005 N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide, also known as BPEPTI, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BPEPTI belongs to the class of thioacetamide compounds, which have been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the excitability of neurons in the brain. This results in a decrease in neuronal activity and a reduction in seizures, pain, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This results in a reduction in seizures, pain, and anxiety. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide in lab experiments include its ability to modulate the GABAergic system, its anticonvulsant, analgesic, and anxiolytic effects, and its potential use in the treatment of neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires careful attention to detail to ensure the purity and quality of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. It has been shown to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide is a multi-step process that involves the reaction of 2-chloroethyl benzyl sulfide with thiophenol to form 2-(benzylthio)ethyl phenyl sulfide. This intermediate is then reacted with chloroacetyl chloride to form this compound. The process of synthesis is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. It has been shown to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(14-21-16-9-5-2-6-10-16)18-11-12-20-13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYCWFYYOZGCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


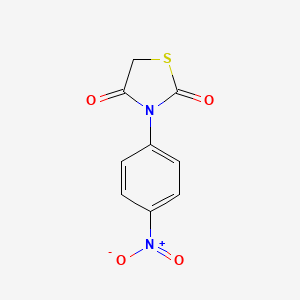
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

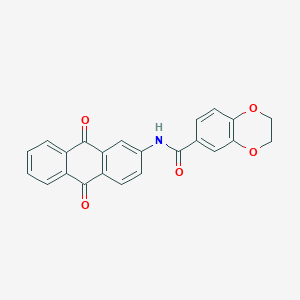
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
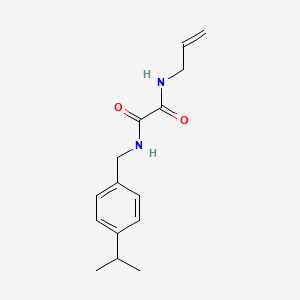
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
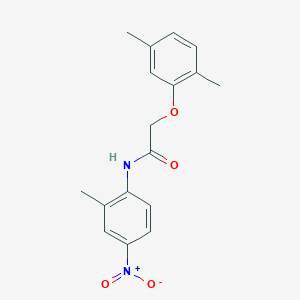
![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
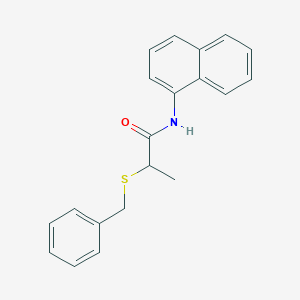
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)